molecular formula C18H19N3O5 B11039508 N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1H-indole-2-carboxamide

N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11039508
M. Wt: 357.4 g/mol
InChI Key: MYTUKHBNQXSZQJ-UHFFFAOYSA-N
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Description

N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a furan ring, an indole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Microwave-assisted synthesis has been shown to be effective in producing amide derivatives containing furan rings under mild conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro groups on the indole ring can be reduced to amines.

    Substitution: The methoxy groups on the indole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the indole ring.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by binding to the epidermal growth factor receptor (EGFR), inhibiting its activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets include the tyrosine kinase domain of EGFR, and the pathways involved are those related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1H-indole-2-carboxamide is unique due to the presence of both furan and indole rings, as well as the specific functional groups that allow it to interact with biological targets like EGFR. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C18H19N3O5/c1-24-15-7-11-6-14(21-13(11)8-16(15)25-2)18(23)20-10-17(22)19-9-12-4-3-5-26-12/h3-8,21H,9-10H2,1-2H3,(H,19,22)(H,20,23)

InChI Key

MYTUKHBNQXSZQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCC(=O)NCC3=CC=CO3)OC

Origin of Product

United States

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